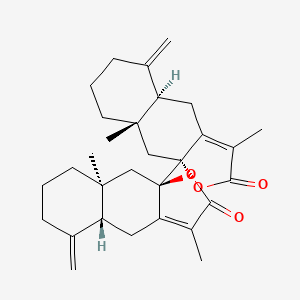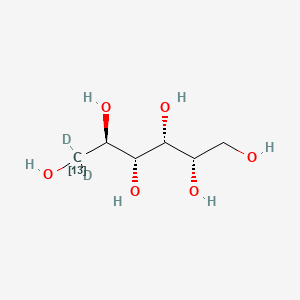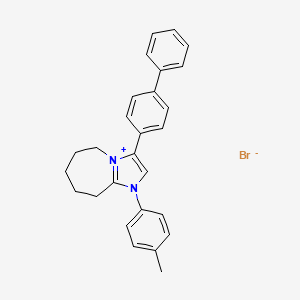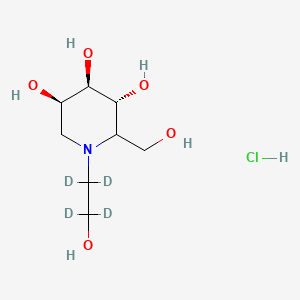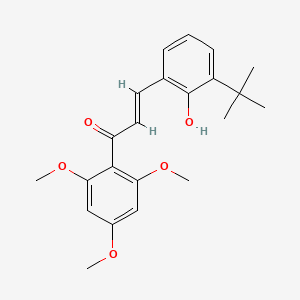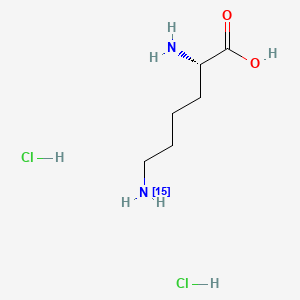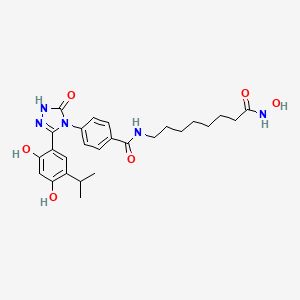
Hdac/hsp90-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac/hsp90-IN-3 is a potent and selective dual inhibitor of histone deacetylase (HDAC) and heat shock protein 90 (Hsp90). This compound has shown significant potential in the treatment of various cancers, particularly those resistant to conventional therapies. By targeting both HDAC and Hsp90, this compound can disrupt multiple pathways essential for cancer cell survival and proliferation .
Chemical Reactions Analysis
Hdac/hsp90-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hdac/hsp90-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of HDAC and Hsp90.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and stress response.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .
Mechanism of Action
Hdac/hsp90-IN-3 exerts its effects by inhibiting both HDAC and Hsp90. HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis. Hsp90 inhibition disrupts the folding and stability of client proteins, leading to the degradation of proteins essential for cancer cell survival. The combined inhibition of HDAC and Hsp90 results in synergistic anti-cancer effects, making this compound a promising therapeutic agent .
Comparison with Similar Compounds
Hdac/hsp90-IN-3 is unique in its dual inhibition of HDAC and Hsp90. Similar compounds include:
ZINC000096116556: A natural compound identified as a potential dual inhibitor of HDAC and Hsp90.
ZINC000020761262: Another natural compound with dual inhibitory activity against HDAC and Hsp90.
ZINC000217668954: A compound with similar dual inhibitory properties.
These compounds share the ability to inhibit both HDAC and Hsp90, but this compound has shown superior potency and selectivity in preclinical studies .
Properties
Molecular Formula |
C26H33N5O6 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-oxo-1H-1,2,4-triazol-4-yl]-N-[8-(hydroxyamino)-8-oxooctyl]benzamide |
InChI |
InChI=1S/C26H33N5O6/c1-16(2)19-14-20(22(33)15-21(19)32)24-28-29-26(36)31(24)18-11-9-17(10-12-18)25(35)27-13-7-5-3-4-6-8-23(34)30-37/h9-12,14-16,32-33,37H,3-8,13H2,1-2H3,(H,27,35)(H,29,36)(H,30,34) |
InChI Key |
BRUPUVXRSAQMIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC=C(C=C3)C(=O)NCCCCCCCC(=O)NO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


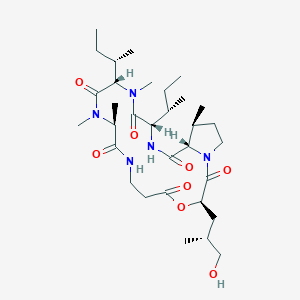
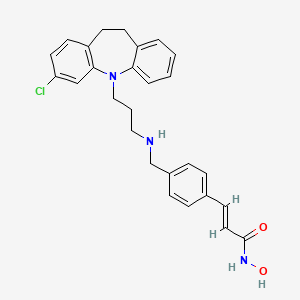
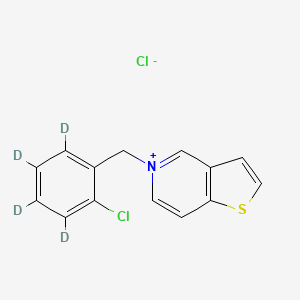
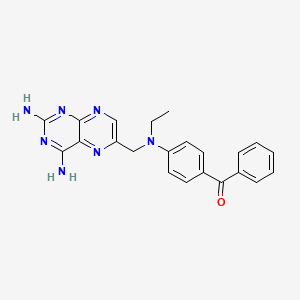
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
